molecular formula C9H14ClNO2 B2590789 5-But-3-ynylpyrrolidine-2-carboxylic acid;hydrochloride CAS No. 2411200-03-6

5-But-3-ynylpyrrolidine-2-carboxylic acid;hydrochloride

Cat. No. B2590789
M. Wt: 203.67
InChI Key: LMYKHSFHZWBKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives is typically achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the main scaffolds of new derivatives can be the natural amino acid S-proline, the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid), and their enantiomers . In both cases, the new derivatives possess a benzyl type substituent at the pyrrolidine nitrogen, while the carboxylic group at position 5 is coupled to the side .


Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including 5-But-3-ynylpyrrolidine-2-carboxylic acid;hydrochloride, is characterized by a five-membered pyrrolidine ring . This ring structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The structure also contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Material Chemistry

A study by Zimmerman, Wu, and Zeng (1991) discussed the complexation behaviors of molecular tweezers, which are relevant to the synthesis and application of complex molecular structures, including those similar to 5-But-3-ynylpyrrolidine-2-carboxylic acid; hydrochloride. The research highlighted the importance of the microenvironment around carboxylic acid groups and their interactions with nucleotide bases, showcasing the potential for designing complex molecular systems for various applications, including drug delivery and material chemistry (Zimmerman, Wu, & Zeng, 1991).

Coordination Polymers and Photophysical Properties

Sivakumar, Reddy, Cowley, and Butorac (2011) investigated lanthanide-based coordination polymers assembled from carboxylic acids, shedding light on their syntheses, crystal structures, and photophysical properties. Their work suggests the potential for using similar carboxylic acid derivatives, like 5-But-3-ynylpyrrolidine-2-carboxylic acid; hydrochloride, in developing materials with unique optical properties for applications in photonics and electronics (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Antimicrobial Applications

Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives and their antimicrobial activities, highlighting the versatility of pyrrolidine carboxylic acid derivatives in synthesizing compounds with potential antimicrobial properties. This research indicates the possibility of utilizing 5-But-3-ynylpyrrolidine-2-carboxylic acid; hydrochloride in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antioxidant Activity

Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, and Mickevičius (2019) synthesized derivatives of 5-oxopyrrolidine-3-carboxylic acid and evaluated their antioxidant activity. The findings from this study could suggest potential applications of 5-But-3-ynylpyrrolidine-2-carboxylic acid; hydrochloride in designing antioxidants with therapeutic benefits (Tumosienė et al., 2019).

Fluorescence and Optical Properties

Ge, Jia, Wang, Sun, Duan, and Wang (2014) explored the fluorescence spectral characteristics of novel oxadiazole derivatives, demonstrating the importance of structural variations on optical properties. This research points to the potential use of 5-But-3-ynylpyrrolidine-2-carboxylic acid; hydrochloride in synthesizing compounds with specific fluorescence characteristics for sensing and imaging applications (Ge et al., 2014).

properties

IUPAC Name

5-but-3-ynylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-2-3-4-7-5-6-8(10-7)9(11)12;/h1,7-8,10H,3-6H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDLTWDIXFDMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1CCC(N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-But-3-ynylpyrrolidine-2-carboxylic acid;hydrochloride

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